Phenyl 4-(prop-2-enoyl)-1,4-diazepane-1-carboxylate
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Overview
Description
Phenyl 4-(prop-2-enoyl)-1,4-diazepane-1-carboxylate is a chemical compound that belongs to the class of diazepanes Diazepanes are seven-membered nitrogen-containing heterocycles that have significant biological and pharmaceutical importance
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 4-(prop-2-enoyl)-1,4-diazepane-1-carboxylate typically involves the reaction of tert-butyl 1,4-diazepane-1-carboxylate with butyryl chloride and an aromatic aldehyde. The reaction is carried out under controlled conditions and is characterized by the use of 1H NMR and LCMS spectral techniques for characterization . Another method involves the Claisen-Schmidt condensation reaction between aldehydes and ketones using basic or acidic catalysis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of solvent-free conditions and mild reaction environments can be employed to minimize environmental impact and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Phenyl 4-(prop-2-enoyl)-1,4-diazepane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted diazepanes, which can have different biological and pharmacological properties depending on the nature of the substituents .
Scientific Research Applications
Phenyl 4-(prop-2-enoyl)-1,4-diazepane-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocycles.
Industry: It is used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of Phenyl 4-(prop-2-enoyl)-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to the modulation of biological processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-(prop-2-en-1-yl)-1,4-diazepane: This compound is similar in structure but lacks the phenyl and prop-2-enoyl groups.
Methyl {4-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]phenyl}carbamate: This compound has a similar core structure but different substituents.
Uniqueness
Phenyl 4-(prop-2-enoyl)-1,4-diazepane-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
phenyl 4-prop-2-enoyl-1,4-diazepane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-2-14(18)16-9-6-10-17(12-11-16)15(19)20-13-7-4-3-5-8-13/h2-5,7-8H,1,6,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEBIOTXVQGWMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCN(CC1)C(=O)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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